4-(2-Ethoxyethoxy)-5-iodopyrimidine
Description
4-(2-Ethoxyethoxy)-5-iodopyrimidine is a halogenated pyrimidine derivative featuring a 2-ethoxyethoxy substituent at position 4 and an iodine atom at position 5. Pyrimidine derivatives are critical in medicinal chemistry due to their structural versatility and biological relevance, particularly in antimicrobial and anticancer applications .
Properties
Molecular Formula |
C8H11IN2O2 |
|---|---|
Molecular Weight |
294.09 g/mol |
IUPAC Name |
4-(2-ethoxyethoxy)-5-iodopyrimidine |
InChI |
InChI=1S/C8H11IN2O2/c1-2-12-3-4-13-8-7(9)5-10-6-11-8/h5-6H,2-4H2,1H3 |
InChI Key |
XEGDQRSSWNTMJP-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC1=NC=NC=C1I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethoxyethoxy)-5-iodopyrimidine typically involves the iodination of a pyrimidine derivative. One common method is the reaction of 4-(2-Ethoxyethoxy)pyrimidine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of 4-(2-Ethoxyethoxy)-5-iodopyrimidine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethoxyethoxy)-5-iodopyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The ethoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Sonogashira coupling to form biaryl or alkyne derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or alkyl halides in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-pyrimidine derivative, while coupling with a boronic acid would yield a biaryl compound.
Scientific Research Applications
4-(2-Ethoxyethoxy)-5-iodopyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential as a building block in the development of antiviral or anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2-Ethoxyethoxy)-5-iodopyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The iodine atom can facilitate the formation of covalent bonds with nucleophilic sites in proteins or nucleic acids, potentially leading to inhibition or modulation of biological activity.
Comparison with Similar Compounds
Key Observations :
- Iodine’s polarizability enhances interactions with biomolecular targets compared to fluorine or chlorine.
- Ethoxyethoxy’s longer chain increases steric hindrance but improves lipid solubility over methoxyethoxy or hydroxyethyl groups.
Data Tables and Research Findings
Table 1. Physicochemical Properties
Biological Activity
4-(2-Ethoxyethoxy)-5-iodopyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features an ethoxyethoxy substituent at the 4-position and an iodine atom at the 5-position of the pyrimidine ring, which contribute to its unique chemical properties and potential therapeutic applications.
Biological Activities
Research indicates that 4-(2-Ethoxyethoxy)-5-iodopyrimidine exhibits several biological activities, including:
- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific kinases, which are crucial in various signaling pathways. This inhibition can be particularly relevant in cancer therapy.
- Antiviral Activity : Some derivatives have demonstrated activity against viral infections, making them candidates for antiviral drug development.
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including 4-(2-Ethoxyethoxy)-5-iodopyrimidine. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, depending on the strain tested.
- Kinase Inhibition : In silico studies have modeled the interaction of 4-(2-Ethoxyethoxy)-5-iodopyrimidine with protein kinases involved in cancer pathways. The compound displayed promising binding affinities, suggesting its potential as a therapeutic agent targeting specific kinases such as CDPKs (calcium-dependent protein kinases) implicated in malaria .
- Antiviral Properties : Preliminary findings suggest that compounds with similar structures can inhibit viral replication mechanisms. For instance, pyrimidine derivatives have been studied for their ability to interfere with the life cycle of viruses such as HIV and Hepatitis C .
Comparative Analysis with Related Compounds
The following table summarizes the biological activity of 4-(2-Ethoxyethoxy)-5-iodopyrimidine compared to structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-(2-Ethoxyethoxy)-5-iodopyrimidine | Ethoxyethoxy group, iodine at position 5 | Antimicrobial, kinase inhibition, antiviral |
| 5-Iodouracil | Iodine at position 5 on uracil base | Used in cancer treatment |
| 4-Amino-5-iodopyrimidine | Amino group at position 4 | Dihydrofolate reductase inhibitor |
| 2,4-Diaminopyrimidine | Two amino groups | Precursor for various drugs |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
